molecular formula C11H15NO2S B13154909 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13154909
M. Wt: 225.31 g/mol
InChI Key: WSSQVVNYHAUPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields carboxylic acids, while reduction of the aldehyde group results in alcohols.

Scientific Research Applications

5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety but shares the thiophene ring structure.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness

5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its combined thiophene and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

Introduction

5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde, with the chemical formula C11_{11}H15_{15}NO2_2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxymethyl group on a pyrrolidine derivative. Its molecular weight is approximately 225.31 g/mol, and it exhibits properties that may contribute to various biological activities, including potential antiviral and cytotoxic effects.

Biological Activity Overview

Research indicates that compounds related to thiophene derivatives often exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of this compound.

2. Cytotoxicity

Cytotoxic assays have demonstrated that related compounds can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to DNA damage and cell death. The presence of the hydroxymethyl group in this compound may enhance its interaction with cellular targets, potentially increasing its cytotoxic effects.

Case Study: Structure-Activity Relationship (SAR)

A study examining the SAR of thiophene derivatives found that modifications on the thiophene ring significantly influenced biological activity. For instance, the introduction of hydroxymethyl groups was associated with increased cytotoxicity against specific cancer lines. This suggests that this compound may similarly exhibit enhanced activity due to its unique structure.

CompoundActivityReference
Thiophene Derivative AAntiviral
Thiophene Derivative BCytotoxic (Breast Cancer)
This compoundPotentially CytotoxicThis Study

The proposed mechanisms for the biological activity of thiophene compounds include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit ribonucleotide reductase, affecting DNA synthesis.
  • Reactive Oxygen Species Generation : Compounds may induce oxidative stress within cells, leading to apoptosis.
  • Metal Complexation : Some studies suggest that complexes formed with metals like copper can enhance the biological activity of thiophene derivatives by facilitating cellular uptake and increasing cytotoxicity.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-[3-(hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-8-9(6-13)4-5-12(8)11-3-2-10(7-14)15-11/h2-3,7-9,13H,4-6H2,1H3

InChI Key

WSSQVVNYHAUPQD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1C2=CC=C(S2)C=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.